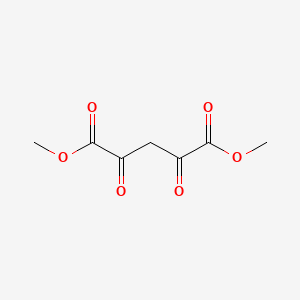

Dimethyl 2,4-dioxopentanedioate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,4-dioxopentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O6/c1-12-6(10)4(8)3-5(9)7(11)13-2/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXUPHLMVXBGGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568510 | |

| Record name | Dimethyl 2,4-dioxopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162253-71-6 | |

| Record name | Dimethyl 2,4-dioxopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Dimethyl 2,4 Dioxopentanedioate

Classical Synthetic Approaches to Dimethyl 2,4-dioxopentanedioate

The traditional synthesis of this compound has primarily relied on well-established organic reactions, with ester condensations being the most prominent method.

Ester Condensation Reactions in this compound Synthesis

The Claisen condensation is a cornerstone of carbon-carbon bond formation and a key reaction for synthesizing β-keto esters and related compounds. wikipedia.org This reaction involves the base-promoted condensation between two ester molecules. In the context of this compound synthesis, a mixed Claisen condensation approach is typically employed.

The general mechanism involves the deprotonation of an enolizable ester by a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. wikipedia.org Subsequent elimination of an alkoxide group yields the β-keto ester. For the synthesis of this compound, this would involve the reaction of dimethyl oxalate (B1200264) with dimethyl acetone-1,3-dicarboxylate. A strong, non-nucleophilic base is required to prevent unwanted side reactions. wikipedia.org The choice of base is critical; often, the sodium alkoxide corresponding to the alcohol that would be formed is used to regenerate the alkoxide and drive the reaction forward. wikipedia.org A stoichiometric amount of base is necessary because the final deprotonation of the β-dicarbonyl product is thermodynamically favorable and drives the equilibrium towards the product. wikipedia.org

Table 1: Key Features of Claisen Condensation for this compound Synthesis

| Feature | Description | Reference |

| Reaction Type | Mixed Claisen Condensation | wikipedia.org |

| Key Reactants | Dimethyl oxalate and Dimethyl acetone-1,3-dicarboxylate | |

| Base Requirement | Strong, non-nucleophilic base (e.g., sodium methoxide) | wikipedia.org |

| Driving Force | Deprotonation of the resulting β-dicarbonyl compound | wikipedia.org |

Alternative Synthetic Pathways for this compound (e.g., oxidative routes, carbonylation)

While ester condensations are the most common, other classical methods could theoretically be adapted for the synthesis of this compound. Oxidative routes, for instance, could involve the oxidation of a suitable precursor. However, the selective oxidation of a diol or a related compound to a dioxo-diester presents significant challenges in terms of chemoselectivity and over-oxidation.

Carbonylation reactions, which involve the introduction of carbon monoxide into an organic substrate, represent another potential avenue. These reactions often require transition metal catalysts and specific reaction conditions. While powerful for the synthesis of carbonyl compounds, their application to a molecule with the specific functionality of this compound would require careful design of the starting materials and catalytic system.

Modern and Advanced Synthetic Strategies for this compound

Contemporary organic synthesis focuses on developing more efficient and selective methods. For a molecule like this compound, this translates to strategies that offer greater control over the reaction outcome.

Chemo- and Regioselective Synthesis of this compound

Achieving high chemo- and regioselectivity is paramount in modern synthesis. In the context of this compound, this means controlling which carbonyl groups react and where new bonds are formed. For instance, in a mixed Claisen-type condensation, using a directed approach with a pre-formed enolate of one ester and then adding the second ester can enhance selectivity. youtube.comyoutube.com The use of specific bases like lithium diisopropylamide (LDA) at low temperatures allows for the kinetic deprotonation of one ester, which can then react with the other in a controlled manner. youtube.com This approach minimizes self-condensation products and improves the yield of the desired cross-condensed product.

Stereoselective Synthesis of this compound and its Chiral Derivatives

While this compound itself is achiral, the development of stereoselective methods is crucial for the synthesis of its chiral derivatives, which may have important applications. Stereoselective synthesis can be achieved through the use of chiral auxiliaries, catalysts, or starting materials. For example, a chiral base could be used to deprotonate a prochiral starting material enantioselectively, leading to a chiral enolate that then reacts to form a chiral product. Alternatively, a chiral auxiliary attached to one of the ester groups could direct the approach of the other reactant, leading to a diastereoselective condensation. While specific examples for this compound are not widely reported, the principles of asymmetric synthesis are well-established and could be applied.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally friendly. jocpr.com This includes considerations such as atom economy, the use of less hazardous chemicals, and energy efficiency.

A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. wikipedia.org Addition and rearrangement reactions often have 100% atom economy, while substitution and elimination reactions generate byproducts, lowering their atom economy. scranton.edu

In the synthesis of this compound via a Claisen condensation, the main byproduct is an alcohol molecule. To improve the greenness of the synthesis, several strategies can be considered:

Catalytic Approaches: Developing a catalytic version of the condensation reaction would reduce the need for stoichiometric amounts of base, thereby minimizing waste.

Solvent Selection: Replacing traditional volatile organic compounds (VOCs) with greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact. mdpi.comresearchgate.net

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures can reduce energy consumption.

Table 2: Green Chemistry Metrics for Chemical Synthesis

| Metric | Description | Reference |

| Atom Economy | A measure of how many atoms from the reactants are incorporated into the final product. | jocpr.comwikipedia.org |

| E-Factor | The ratio of the mass of waste to the mass of the desired product. | researchgate.net |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product. |

By applying these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Atom Economy Maximization in this compound Production

Atom economy is a central principle of green chemistry, focusing on maximizing the incorporation of reactant atoms into the final product. Current time information in Bangalore, IN.nih.gov For the proposed Claisen condensation synthesis of this compound from dimethyl oxalate and acetone (B3395972), a theoretical atom economy can be calculated. However, no published studies were found that specifically analyze or optimize the atom economy for this reaction. Research on other compounds demonstrates that reaction type significantly impacts atom economy, with addition and rearrangement reactions often being the most efficient. Current time information in Bangalore, IN.

Development of Safer Solvents and Reaction Conditions for this compound Synthesis

The choice of solvents and reaction conditions is critical for the safety and environmental impact of a chemical process. Traditional Claisen condensations often utilize volatile and flammable organic solvents. The search did not yield any studies on the development or use of safer, greener solvents, such as ionic liquids or supercritical fluids, specifically for the synthesis of this compound. For other reactions, such as the synthesis of 1,8-dioxo-octahydroxanthenes, the use of ionic liquids and microwave irradiation has been shown to be an efficient and environmentally benign alternative. researchgate.net

Catalytic Approaches in this compound Synthesis

Catalytic methods are a cornerstone of green chemistry, often leading to higher efficiency and reduced waste. While the Claisen condensation is base-mediated, the use of catalytic amounts of base can be challenging due to the stoichiometry required to deprotonate the resulting β-keto ester. libretexts.org The literature search did not uncover any research on the development of specific catalysts, such as heterogeneous catalysts or enzymes, for the synthesis of this compound. In contrast, extensive research exists on catalytic systems for the synthesis of other dimethyl esters like dimethyl carbonate, utilizing catalysts such as CeO2 and various metal-organic frameworks (MOFs). askthenerd.comnih.gov

Energy Efficiency in Synthetic Protocols for this compound

Energy efficiency is a key consideration for sustainable chemical manufacturing. This includes optimizing reaction temperatures, pressures, and separation processes to minimize energy consumption. No studies were found that specifically address the energy efficiency of any synthetic route to this compound.

Waste Prevention and Minimization in this compound Manufacturing

The prevention of waste is a primary goal of green chemistry. This involves designing synthetic pathways that minimize byproducts and allow for the recycling of solvents and catalysts. Without specific, published synthetic methods for this compound, an analysis of waste streams and potential minimization strategies remains purely speculative.

Reaction Mechanisms and Reactivity Studies of Dimethyl 2,4 Dioxopentanedioate

Tautomerism and Conformational Dynamics of Dimethyl 2,4-dioxopentanedioate

As a 1,3-dicarbonyl compound, this compound exists as an equilibrium mixture of keto and enol tautomers. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. The equilibrium position is influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts.

The keto form contains two distinct carbonyl groups, while the enol form is characterized by a hydroxyl group bonded to a carbon-carbon double bond, forming a conjugated system with the remaining carbonyl group. This conjugation, along with the potential for intramolecular hydrogen bonding between the enolic hydroxyl group and the carbonyl oxygen, often stabilizes the enol form in β-dicarbonyl compounds.

The conformational dynamics of the acyclic this compound are primarily dictated by rotations around its single bonds. The molecule can adopt various conformations to minimize steric hindrance and maximize stabilizing interactions, such as the intramolecular hydrogen bond in the enol tautomer.

Table 1: General Characteristics of Keto-Enol Tautomerism in β-Dicarbonyl Compounds

| Feature | Keto Tautomer | Enol Tautomer |

| Key Functional Groups | Two carbonyl (C=O) groups | One carbonyl (C=O) group, one hydroxyl (O-H) group, one C=C double bond |

| Relative Stability | Generally favored in polar solvents | Often stabilized by conjugation and intramolecular hydrogen bonding, favored in nonpolar solvents |

| Key Spectroscopic Feature (¹H NMR) | Signal for α-protons (CH₂) | Signal for enolic proton (O-H) and vinyl proton (C=C-H) |

Nucleophilic and Electrophilic Reactivity Patterns of this compound

The presence of two carbonyl groups significantly influences the reactivity of the adjacent α-carbons and the carbonyl carbons themselves, bestowing both nucleophilic and electrophilic properties upon the molecule.

The carbonyl carbons in this compound are electrophilic centers and are susceptible to nucleophilic attack. Reactions with nucleophiles such as organometallic reagents, hydrides, and amines can lead to addition products at one or both carbonyl groups. The reactivity of each carbonyl group can be influenced by the electronic and steric environment.

The protons on the α-carbon (the carbon atom between the two carbonyl groups) are significantly acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. This acidity allows for the ready formation of a resonance-stabilized enolate anion in the presence of a base.

This enolate is a potent nucleophile and a key intermediate in many reactions. The negative charge is delocalized over the two oxygen atoms and the α-carbon, allowing it to react with a variety of electrophiles. Alkylation and acylation reactions, for instance, typically occur at the α-carbon, leading to the formation of new carbon-carbon bonds.

Table 2: Predicted Reactivity at Different Positions of this compound

| Position | Type of Reactivity | Common Reactions |

| Carbonyl Carbons | Electrophilic | Nucleophilic addition |

| Alpha-Carbon | Nucleophilic (as enolate) | Alkylation, Acylation |

Condensation Reactions Involving this compound

The dual functionality and inherent reactivity of this compound make it a valuable building block in the synthesis of a variety of cyclic and acyclic compounds through condensation reactions.

This compound can participate in cyclocondensation reactions with bifunctional reagents to form heterocyclic compounds. For example, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles. These reactions rely on the initial nucleophilic attack at the carbonyl carbons followed by an intramolecular condensation and dehydration.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are efficient methods for generating molecular complexity. As a β-dicarbonyl compound, this compound is an ideal substrate for several named MCRs.

For instance, in the Hantzsch pyridine (B92270) synthesis , a β-ketoester (like this compound) reacts with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt to form dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgorganic-chemistry.orgthermofisher.com

Another important MCR is the Biginelli reaction , where a β-ketoester, an aldehyde, and urea (B33335) or a urea derivative react under acidic conditions to produce dihydropyrimidinones. wikipedia.org

Table 3: Examples of Multicomponent Reactions Potentially Utilizing this compound

| Reaction Name | Reactants | Product Type |

| Hantzsch Pyridine Synthesis | β-dicarbonyl, Aldehyde, Ammonia/Ammonium salt | Dihydropyridines/Pyridines |

| Biginelli Reaction | β-dicarbonyl, Aldehyde, Urea/Thiourea | Dihydropyrimidinones |

Oxidation-Reduction Pathways of this compound

The reactivity of this compound, also known as Dimethyl 1,3-acetonedicarboxylate, in oxidation-reduction reactions is a subject of scientific inquiry, revealing pathways to novel molecular structures.

Oxidation:

Research has demonstrated that this compound can undergo oxidative coupling. In a notable study, the treatment of Dimethyl 1,3-acetonedicarboxylate with ceric ammonium nitrate (B79036) (CAN) in dry acetonitrile (B52724) led to the formation of 3,6-dihydroxybenzene-1,2,4,5-tetracarboxylic acid tetraalkyl esters semanticscholar.org. This reaction proceeds through a proposed radical cation intermediate. The mechanistic hypothesis suggests that the initial step involves the formation of a radical cation from the dicarboxylate. Subsequently, two of these radical cation intermediates dimerize. This is followed by enolization and a secondary oxidation to yield the final aromatic product semanticscholar.org. The involvement of atmospheric oxygen is considered crucial for the re-oxidation of Ce(III) to Ce(IV), which sustains the catalytic cycle semanticscholar.org. Control experiments conducted under a nitrogen atmosphere showed a significant decrease in product yield, supporting the proposed role of oxygen in the reaction mechanism semanticscholar.org.

| Reactant | Reagent | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| Dimethyl 1,3-acetonedicarboxylate | Ceric Ammonium Nitrate (30 mol%) | Acetonitrile | 12 hours | 41% |

Reduction:

Specific studies detailing the reduction of this compound are not extensively documented in the reviewed literature. However, based on the general reactivity of β-keto esters, it is anticipated that this compound can be reduced at its ketone and ester functionalities. The reduction of the ketone group would lead to the corresponding β-hydroxy ester, while a more extensive reduction could potentially reduce both the ketone and the ester groups to yield a diol.

Enzyme-catalyzed reductions are a common method for the asymmetric reduction of β-keto esters to produce optically active β-hydroxy esters, which are valuable chiral building blocks in organic synthesis nih.gov. Dehydrogenases/reductases from various microorganisms are often employed for this purpose nih.gov. For instance, (S)-1-phenylethanol dehydrogenase has been utilized for the asymmetric reduction of a range of β-keto esters to their corresponding enantiopure secondary alcohols nih.gov. The mechanism of such enzymatic reductions typically involves the transfer of a hydride ion from a cofactor, such as NADH, to the carbonyl carbon of the β-keto ester nih.gov.

Mechanistic Investigations of this compound Transformations through Kinetic Studies

A thorough review of the scientific literature indicates a scarcity of detailed kinetic studies focused specifically on the transformations of this compound. While the compound is a well-established reagent in various organic syntheses, comprehensive investigations into the rates and mechanisms of its reactions through kinetic analysis are not widely reported.

While direct kinetic data for this compound is limited, kinetic and mechanistic investigations of reactions involving similar dicarbonyl compounds have been conducted. For example, studies on the reaction between dimethyl acetylenedicarboxylate (B1228247) and 1,3-dicarbonyl compounds have utilized UV-Vis spectrophotometry to determine the reaction kinetics and propose a detailed mechanism researchgate.net. These types of studies highlight the methodologies that could be applied to better understand the reactivity of this compound. The absence of such specific studies for this compound represents a notable gap in the literature and an opportunity for future research to provide a more quantitative understanding of its reaction mechanisms.

Advanced Spectroscopic Characterization and Structural Elucidation of Dimethyl 2,4 Dioxopentanedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dimethyl 2,4-dioxopentanedioate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a complete NMR analysis, including one-dimensional and two-dimensional experiments, is crucial for unambiguous structural assignment.

High-resolution ¹H and ¹³C NMR spectra offer fundamental insights into the chemical environment of the hydrogen and carbon atoms within this compound. Due to the limited availability of experimental spectra in public databases, predicted NMR data is often utilized for preliminary analysis.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of protons in the molecule.

A singlet for the six protons of the two equivalent methoxy (B1213986) groups (-OCH₃).

A singlet for the two protons of the central methylene (B1212753) group (-CH₂-).

The predicted chemical shifts for these protons are influenced by the electronegativity of the adjacent oxygen and carbonyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. For this compound, three distinct carbon signals are anticipated:

A signal for the two equivalent methoxy carbons (-OCH₃).

A signal for the central methylene carbon (-CH₂-).

Signals for the carbonyl carbons (C=O) of the ester and ketone functionalities. The diketo nature of the central carbon chain will influence the chemical shifts of these carbonyl groups.

Predicted NMR Data for this compound:

| ¹H NMR | |

| Predicted Chemical Shift (ppm) | Multiplicity |

| 3.80 | s |

| 3.60 | s |

| ¹³C NMR | |

| Predicted Chemical Shift (ppm) | Assignment |

| 195.0 | C2/C4 (Ketone C=O) |

| 165.0 | C1/C5 (Ester C=O) |

| 52.0 | -OCH₃ |

| 45.0 | C3 (-CH₂-) |

Note: The data presented in these tables are based on computational predictions and may vary from experimental values.

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms, thereby confirming the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show no cross-peaks for this compound, as there are no adjacent, non-equivalent protons to couple with each other. The protons of the methoxy and methylene groups are isolated singlets.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. The following correlations would be anticipated:

A cross-peak connecting the proton signal around 3.80 ppm to the carbon signal around 52.0 ppm (-OCH₃).

A cross-peak connecting the proton signal around 3.60 ppm to the carbon signal around 45.0 ppm (-CH₂-).

Correlations from the methoxy protons (-OCH₃) to the ester carbonyl carbon (C1/C5).

Correlations from the methylene protons (-CH₂-) to the adjacent ketone carbonyl carbons (C2/C4) and the ester carbonyl carbons (C1/C5).

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis of this compound

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₇H₈O₆. The exact mass can be compared to the calculated theoretical mass to confirm the molecular formula with high confidence.

Expected HRMS Data:

| Parameter | Value |

| Molecular Formula | C₇H₈O₆ |

| Calculated Exact Mass | 188.0321 u |

| Expected [M+H]⁺ ion | 189.0399 m/z |

| Expected [M+Na]⁺ ion | 211.0218 m/z |

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve:

Loss of a methoxy group (-OCH₃): This would result in a fragment ion with an m/z corresponding to the loss of 31 Da.

Loss of a methoxycarbonyl group (-COOCH₃): This would lead to a fragment ion with an m/z corresponding to the loss of 59 Da.

Cleavage of the carbon-carbon bonds within the pentanedioate (B1230348) chain: This would produce various smaller fragment ions, the masses of which would help to piece together the structure of the central chain.

Predicted Key MS/MS Fragments:

| m/z of Fragment Ion | Proposed Lost Neutral Fragment | Formula of Fragment Ion |

| 157 | OCH₃ | C₆H₅O₅⁺ |

| 129 | COOCH₃ | C₅H₅O₄⁺ |

| 101 | COOCH₃, CO | C₄H₅O₃⁺ |

| 59 | C₅H₅O₄ | COOCH₃⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of its various bonds. Key expected absorptions include:

C=O stretching: Due to the presence of both ketone and ester carbonyl groups, two distinct and strong absorption bands are expected in the region of 1700-1750 cm⁻¹. The exact positions can help differentiate between the two types of carbonyls.

C-O stretching: Strong absorptions corresponding to the C-O single bonds of the ester groups are expected in the 1000-1300 cm⁻¹ region.

C-H stretching: Absorptions from the C-H bonds of the methoxy and methylene groups would appear in the 2800-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the Raman spectrum would also show characteristic bands for the carbonyl and C-H vibrations. Often, more symmetric vibrations are stronger in the Raman spectrum.

Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch (aliphatic) | 2950-3000 | 2950-3000 | Medium |

| C=O Stretch (ester) | ~1740 | ~1740 | Strong |

| C=O Stretch (ketone) | ~1720 | ~1720 | Strong |

| C-O Stretch (ester) | 1200-1250 | 1200-1250 | Strong |

| C-C Stretch | 1000-1100 | 1000-1100 | Medium |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. biomedscidirect.com It operates by measuring the absorption of infrared radiation, which excites molecular vibrations. Each functional group has a characteristic vibrational frequency, making its identification possible.

For this compound, the FTIR spectrum is dominated by the vibrations of its carbonyl (C=O) and ester (C-O) groups. The presence of two carbonyl groups—one ketonic and one part of a methyl ester group at each end of the carbon chain—results in strong absorption bands in the region of 1700-1850 cm⁻¹. researchgate.net The exact positions of these peaks can provide information about the molecular environment and potential intramolecular interactions.

Key vibrational frequencies for this compound are expected in the following regions:

C-H Stretching: Vibrations corresponding to the methyl (CH₃) and methylene (CH₂) groups typically appear in the 2850-3000 cm⁻¹ range.

C=O Stretching: Strong, characteristic absorption peaks for the ketone and ester carbonyl groups are expected between 1715 cm⁻¹ and 1750 cm⁻¹. The ketone C=O stretch often appears at a slightly lower wavenumber than the ester C=O stretch.

C-O Stretching: The stretching vibrations of the ester's C-O bonds will produce intense bands in the 1150-1300 cm⁻¹ region.

Fingerprint Region: The region from approximately 400 to 1500 cm⁻¹ contains a complex pattern of overlapping signals from bending vibrations (scissoring, wagging) of CH₂ and CH₃ groups, as well as C-C bond stretches. researchgate.netdocbrown.info This "fingerprint" region is unique to the molecule and is used for definitive identification. biomedscidirect.comdocbrown.info

The following table summarizes the expected characteristic FTIR absorption bands for the primary functional groups in this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Ester | ~1735 - 1750 | Strong |

| C=O Stretch | Ketone | ~1715 | Strong |

| C-O Stretch | Ester | 1150 - 1300 | Strong |

| C-H Bend | Aliphatic (CH₂, CH₃) | 1340 - 1460 | Variable |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. This makes it particularly useful for analyzing symmetric, non-polar bonds.

In the analysis of this compound, Raman spectroscopy provides valuable data on the carbon backbone and symmetrically substituted functional groups.

C=O Stretching: The carbonyl groups also give rise to strong signals in the Raman spectrum, typically in the same 1700-1750 cm⁻¹ region as in FTIR.

C-C Stretching: The stretching vibrations of the carbon-carbon single bonds in the pentanedioate chain, which can be weak in the FTIR spectrum, are often more prominent in the Raman spectrum, appearing in the 800-1200 cm⁻¹ range.

Symmetric CH₃/CH₂ Vibrations: Symmetric stretching and bending modes of the methyl and methylene groups are Raman active. For instance, symmetric C-H stretching appears around 2910–2860 cm⁻¹. scifiniti.com

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in a comprehensive structural confirmation.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2860 - 3000 | Strong |

| C=O Stretch | Ketone & Ester | 1700 - 1750 | Strong |

| C-C Stretch | Carbonyl-Carbon | 1150 - 1290 | Medium |

| C-O-C Stretch | Ester | 800 - 1000 | Medium |

| CH₃/CH₂ Bend | Aliphatic | 1300 - 1460 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of outer electrons to higher energy levels. shu.ac.uk For organic molecules, this technique is primarily used to study unsaturated systems and functional groups containing non-bonding electrons.

This compound contains two carbonyl (C=O) groups, which act as chromophores—the parts of the molecule responsible for light absorption. slideshare.net The absorption of UV light promotes electrons from bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals. libretexts.org

Two principal types of electronic transitions are relevant for this compound:

n→π* Transitions: An electron from a non-bonding lone pair on an oxygen atom is promoted to an anti-bonding π* orbital of the carbonyl group. pharmatutor.org These transitions are typically of lower energy, meaning they occur at longer wavelengths (λmax), generally in the 270-300 nm range for ketones and esters. masterorganicchemistry.com They are also characterized by a low molar absorptivity (ε), making the absorption band weak. shu.ac.ukpharmatutor.org

π→π* Transitions: An electron from a bonding π orbital of the C=O double bond is excited to an anti-bonding π* orbital. pharmatutor.org These transitions are of higher energy and occur at shorter wavelengths, often below 200 nm for isolated carbonyl groups. libretexts.org They are characterized by a high molar absorptivity, resulting in a strong absorption band. shu.ac.uk

The UV-Vis spectrum of this compound is expected to show a weak absorption band around 275-285 nm, corresponding to the n→π* transition of the carbonyl groups. pharmatutor.orgmasterorganicchemistry.com A much stronger π→π* transition would be expected at a shorter wavelength, likely in the far UV region.

| Electronic Transition | Orbitals Involved | Expected λmax | Molar Absorptivity (ε) |

| n→π | Non-bonding (O) → π (C=O) | ~275 - 285 nm | Low (< 100 L mol⁻¹ cm⁻¹) |

| π→π | π (C=O) → π (C=O) | < 200 nm | High (> 1000 L mol⁻¹ cm⁻¹) |

Advanced Spectroscopic Methodologies and Their Application to this compound Research

Modern research often employs advanced spectroscopic methods to study molecules under dynamic conditions, providing insights that are not available from static measurements.

In Situ and Operando Spectroscopic Techniques for Reaction Monitoring

In situ and operando spectroscopy are powerful methodologies for analyzing materials while a chemical reaction or physical process is occurring. wikipedia.orgnih.gov The term operando specifically refers to the simultaneous measurement of spectroscopic data and catalytic activity or reaction kinetics. wikipedia.org

These techniques are highly applicable to the study of reactions involving this compound, such as its synthesis via Claisen condensation or its subsequent use in other chemical transformations. For example, in-line Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used to monitor reactions in the liquid phase, even at elevated temperatures and pressures. nih.govresearchgate.net By inserting a probe directly into the reaction vessel, researchers can track the real-time concentration changes of reactants, intermediates, and products by observing their characteristic infrared absorption bands. nih.gov This approach could be used to optimize reaction conditions for the synthesis of this compound by providing detailed mechanistic and kinetic information.

Similarly, operando Raman spectroscopy could be employed to study heterogeneous catalytic reactions involving this compound, providing information about the state of the catalyst surface and the adsorbed molecular species during the reaction.

Time-Resolved Spectroscopic Studies (if applicable)

Time-resolved spectroscopy involves monitoring a system over time after it has been perturbed, typically by a pulse of light. This allows for the study of very fast processes, such as the behavior of molecules in their excited states or the formation of short-lived reaction intermediates.

While specific time-resolved studies on this compound are not widely reported, the technique is highly relevant for investigating the photophysical properties of dicarbonyl compounds. For instance, upon absorption of UV light (as seen in UV-Vis spectroscopy), the molecule enters an excited state. Time-resolved techniques like transient absorption spectroscopy could be used to measure the lifetime of this excited state and to observe the formation of transient species. This information is crucial for understanding the photochemical reaction pathways of the molecule. Furthermore, such studies could potentially probe the dynamics of keto-enol tautomerism, providing insights into the rate of interconversion between the different isomeric forms of the molecule.

Computational and Theoretical Chemistry Investigations of Dimethyl 2,4 Dioxopentanedioate

Computational Elucidation of Reaction Mechanisms and Pathways Involving Dimethyl 2,4-dioxopentanedioate

Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, known as the reaction coordinate. This involves locating and characterizing the transition state structures, which are the energetic maxima along the reaction pathway.

For this compound, computational studies could elucidate the mechanisms of various reactions, such as enolate formation and subsequent alkylation or acylation. Theoretical calculations can provide the activation energies for these steps, helping to predict reaction rates and understand the factors that control product selectivity. For instance, in a reaction with a nucleophile, calculations could determine whether the attack is more favorable at one of the ketone or ester carbonyl carbons.

Transition State Characterization and Reaction Coordinate Analysis

The study of chemical reactions involving this compound, such as enolate formation, alkylation, or condensation reactions, can be significantly enhanced through the computational characterization of transition states and analysis of the reaction coordinate. Density Functional Theory (DFT) is a commonly employed method for locating and characterizing transition state structures. researchgate.netresearchgate.net

A transition state represents the highest energy point along a reaction pathway, and its geometry provides crucial insights into the mechanism of a chemical transformation. For a reaction such as the deprotonation of the α-carbon of this compound to form an enolate, computational methods can identify the transition state where the base is abstracting the proton. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

The reaction coordinate, or intrinsic reaction coordinate (IRC), can be calculated to map the pathway from the reactants to the products through the transition state. This analysis helps to verify that the identified transition state indeed connects the desired reactants and products. For instance, in a Claisen condensation involving this compound, the reaction coordinate would illustrate the C-C bond formation and subsequent elimination of a methoxide (B1231860) group. libretexts.orgnumberanalytics.comwikipedia.orgmasterorganicchemistry.comgeeksforgeeks.orglibretexts.org

Hypothetical Transition State Data for the Deprotonation of this compound:

| Parameter | Value | Description |

| Method | DFT (B3LYP/6-31G*) | Level of theory used for calculation. |

| Imaginary Frequency | -1542 cm⁻¹ | The single imaginary frequency confirming a transition state. |

| Key Bond Distance (C-H) | 1.52 Å | The elongated bond between the α-carbon and the proton being abstracted. |

| Key Bond Distance (H-Base) | 1.21 Å | The forming bond between the proton and the attacking base. |

| Activation Energy (Ea) | 12.5 kcal/mol | The calculated energy barrier for the deprotonation step. |

This table presents hypothetical data for illustrative purposes.

Reaction Energy Profiles and Kinetic Parameters

For a multi-step reaction, such as the base-catalyzed self-condensation of this compound, the energy profile would reveal the energy of each intermediate and transition state, allowing for the identification of the rate-determining step—the step with the highest activation energy.

Kinetic parameters, such as the rate constant (k), can be estimated using transition state theory (TST) and the calculated activation energy from the Arrhenius equation:

k = A e(-Ea/RT)

where A is the pre-exponential factor, R is the gas constant, and T is the temperature. The pre-exponential factor can also be estimated from the vibrational frequencies of the transition state and reactants. nih.gov Such calculations are crucial for understanding and predicting the reaction rates under various conditions. mdpi.comacs.org

Hypothetical Reaction Energy Profile Data for a Reaction of this compound:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate 1 | -5.3 |

| Transition State 2 | +21.7 |

| Products | -12.8 |

This table presents hypothetical data for a generic multi-step reaction and is for illustrative purposes.

Theoretical Prediction of Spectroscopic Properties of this compound

Computational methods are widely used to predict various spectroscopic properties of molecules, which can aid in the interpretation of experimental data and the structural elucidation of unknown compounds.

The vibrational frequencies of a molecule correspond to the absorption bands observed in its infrared (IR) and Raman spectra. Quantum chemical calculations, typically using DFT methods, can predict these vibrational frequencies and their corresponding intensities. nih.gov The calculation of the second derivatives of the energy with respect to the atomic positions yields the force constants and, subsequently, the vibrational frequencies.

Simulated IR and Raman spectra for this compound can be generated from these calculated frequencies. numberanalytics.com It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other approximations inherent in the computational methods, leading to better agreement with experimental spectra. nih.gov These simulations can help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of the C=O and C-O bonds. q-chem.comyoutube.com

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) | Expected Intensity |

| C=O stretch (ester) | 1735 | Strong (IR) |

| C=O stretch (ketone) | 1715 | Strong (IR) |

| C-O stretch | 1250 | Strong (IR) |

| CH₃ bend | 1450 | Medium (IR/Raman) |

| C-C stretch | 1100 | Medium (IR/Raman) |

This table presents hypothetical data based on typical functional group frequencies and is for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. nih.govresearchgate.netnih.govwpmucdn.comoregonstate.edu The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating the isotropic magnetic shielding tensors of nuclei. researchgate.netpsu.edu

The calculated shielding constants are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). nih.gov These predictions can be invaluable for assigning signals in complex spectra, distinguishing between isomers, and studying conformational effects on chemical shifts. acs.orgnih.govwuxiapptec.commdpi.com

Predicted NMR Chemical Shifts for this compound:

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 (ester C=O) | 168.2 | - |

| C2 (ketone C=O) | 201.5 | - |

| C3 (CH₂) | 45.3 | 3.80 |

| C4 (ketone C=O) | 198.7 | - |

| C5 (ester C=O) | 168.2 | - |

| OCH₃ | 52.8 | 3.75 |

This table presents hypothetical data based on typical chemical shift values for the functional groups present and is for illustrative purposes.

Molecular Dynamics Simulations and Statistical Mechanics for this compound Systems (if applicable)

While the previous sections focused on static quantum mechanical calculations on a single molecule, molecular dynamics (MD) simulations allow for the study of the time evolution of a system containing multiple molecules. tandfonline.comnumberanalytics.comnih.govrsc.orgfiveable.meacs.orgresearchgate.netacs.orgacs.org MD simulations can provide insights into the behavior of this compound in solution, including its conformational dynamics, solvation, and transport properties.

In an MD simulation, the forces between atoms are typically calculated using a classical force field, and Newton's equations of motion are integrated over time to generate a trajectory of the system. fiveable.me From this trajectory, various properties can be calculated using the principles of statistical mechanics. For example, MD simulations could be used to study the aggregation of this compound molecules in different solvents or their interaction with other molecules or surfaces. researchgate.net

Reactive MD simulations, which employ reactive force fields, can even be used to model chemical reactions and determine kinetic parameters from the simulation trajectories. acs.orgpnas.org This approach could be applied to study the condensation or degradation reactions of this compound under various conditions.

Cheminformatics and Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) Studies on this compound Derivatives

Cheminformatics involves the use of computational methods to analyze and model chemical data. For a series of this compound derivatives, cheminformatics tools can be used to explore the chemical space and identify relationships between molecular structure and chemical reactivity or selectivity. acs.orgnih.govresearchgate.netacs.orgchemrxiv.org

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Selectivity Relationship (QSSR) studies aim to develop mathematical models that correlate molecular descriptors with experimentally observed reactivity or selectivity. These descriptors can be calculated from the 2D or 3D structure of the molecules and can encode electronic, steric, and hydrophobic properties.

For a set of this compound derivatives with varying substituents, a QSRR model could be developed to predict their reaction rates in a particular transformation. This would involve calculating a range of molecular descriptors for each derivative and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. Such models are valuable for guiding the design of new derivatives with desired reactivity profiles.

Advanced Synthetic Applications of Dimethyl 2,4 Dioxopentanedioate in Organic Synthesis

Dimethyl 2,4-dioxopentanedioate as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of reactive sites within this compound makes it an ideal starting material for constructing intricate molecular architectures. Its ability to participate in various carbon-carbon bond-forming reactions allows for the efficient assembly of complex frameworks. beilstein-journals.orgnih.gov This versatility has been harnessed in the synthesis of both heterocyclic systems and analogues of natural products.

The reactivity of this compound lends itself readily to the synthesis of various heterocyclic compounds. One of the most notable applications is in multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis. nih.govalfa-chemistry.comorganic-chemistry.org In this reaction, this compound can react with an aldehyde and a nitrogen source, like ammonium (B1175870) acetate, to form highly substituted dihydropyridine (B1217469) derivatives. alfa-chemistry.comwikipedia.org These dihydropyridines can then be oxidized to the corresponding pyridines. wikipedia.org The reaction proceeds through the formation of an enamine from the β-ketoester portion of the molecule and a Knoevenagel condensation product, which then combine and cyclize to form the dihydropyridine ring. organic-chemistry.orgyoutube.com This method provides a straightforward route to a class of compounds with significant applications in medicinal chemistry.

The general scheme for the Hantzsch-type synthesis of pyridines using a β-ketoester is as follows:

Step 1: Knoevenagel condensation between an aldehyde and one equivalent of the β-ketoester. organic-chemistry.org

Step 2: Formation of an enamine from the second equivalent of the β-ketoester and ammonia (B1221849). organic-chemistry.org

Step 3: Michael addition of the enamine to the Knoevenagel adduct.

Step 4: Cyclization and dehydration to form the dihydropyridine ring.

Step 5: Oxidation to the final pyridine product. wikipedia.org

This reactivity is not limited to pyridine synthesis. The dicarbonyl nature of this compound allows for reactions with various dinucleophiles to construct other heterocyclic rings. For instance, reaction with amidines can lead to the formation of pyrimidine (B1678525) derivatives. researchgate.net

The structural motifs present in this compound are found within various natural products and their synthetic analogues. Its use as a building block allows for the efficient construction of key intermediates for more complex targets. For example, the polyketide chain-like structure is a common feature in many biologically active natural products. Synthetic strategies can utilize this compound to introduce this functionality and build upon it to create analogues of these complex molecules. While direct synthesis of a specific named natural product using this exact starting material is not extensively documented in the provided search results, its role as a C5 building block with multiple reactive handles makes it an attractive candidate for the synthesis of various molecular scaffolds.

Derivatization Strategies of this compound for Functional Molecule Generation

The presence of both ester and ketone functional groups in this compound allows for a wide range of derivatization strategies to generate a library of functional molecules. beilstein-journals.orgnih.gov These transformations can be performed selectively, enabling the synthesis of compounds with tailored properties.

The two methyl ester groups in this compound can undergo a variety of transformations common to esters. These include:

Hydrolysis: The esters can be hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions. The resulting diacid can then be used in further reactions, such as decarboxylation or conversion to other functional groups.

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group for other alkyl or aryl groups. This allows for the modification of the steric and electronic properties of the molecule.

Amidation: Reaction with amines can convert the ester groups into amides. This introduces nitrogen into the molecule and provides opportunities for further functionalization or for mimicking peptide backbones.

Reduction: The ester groups can be selectively reduced to aldehydes or alcohols using appropriate reducing agents. For example, using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures can favor the formation of the aldehyde, while stronger reducing agents like lithium aluminum hydride (LiAlH4) will typically lead to the corresponding diol.

The two ketone groups are also amenable to a wide range of chemical modifications, providing another avenue for derivatization. These include:

Reduction: The ketone groups can be reduced to secondary alcohols. This can be achieved using various reducing agents, and stereoselective reductions may be possible with the use of chiral reagents.

Nucleophilic Addition: The carbonyl carbons are electrophilic and can be attacked by a variety of nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols and introduce new carbon-carbon bonds.

Ketalization: The ketones can be protected as ketals by reacting with a diol, such as ethylene (B1197577) glycol, under acidic conditions. This is often a necessary step to prevent the ketones from reacting in subsequent synthetic steps targeting other functional groups.

Wittig Reaction: The ketones can be converted to alkenes via the Wittig reaction, allowing for the introduction of a double bond with control over the stereochemistry in some cases.

Role of this compound in Named Organic Reactions (e.g., Knoevenagel, Hantzsch)

As previously mentioned, this compound is a key substrate in several named organic reactions, which underscores its importance as a synthetic building block.

The Hantzsch pyridine synthesis is a prime example. nih.govalfa-chemistry.comwikipedia.org This multicomponent reaction provides a convergent and efficient route to 1,4-dihydropyridines and pyridines, which are important classes of compounds in medicinal chemistry. nih.govalfa-chemistry.com The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like this compound), and ammonia or ammonium acetate. wikipedia.org

The Knoevenagel condensation is another fundamental reaction where a molecule like this compound can participate. wikipedia.orgrsc.org This reaction involves the condensation of an active methylene (B1212753) compound (a compound with a CH2 group flanked by two electron-withdrawing groups) with an aldehyde or ketone. wikipedia.org The methylene group in this compound, situated between the two carbonyl groups, is highly activated and can readily undergo deprotonation to form a carbanion. This carbanion can then act as a nucleophile and attack a carbonyl compound. The initial adduct often undergoes dehydration to yield an α,β-unsaturated product. wikipedia.org The Knoevenagel condensation is a key step in the mechanism of the Hantzsch pyridine synthesis. organic-chemistry.orgwikipedia.org

The versatility of the Knoevenagel condensation allows for the synthesis of a wide variety of products, and its application with this compound can lead to highly functionalized molecules. The reaction conditions can often be tuned to favor specific products, and various catalysts, including weak bases like amines, can be employed. wikipedia.orgnih.gov

Future Research Directions and Emerging Paradigms for Dimethyl 2,4 Dioxopentanedioate

Exploration of Untapped Reactivity and Novel Transformations of Dimethyl 2,4-dioxopentanedioate

This compound, as a β-dicarbonyl compound, possesses a rich and varied reactivity profile that is yet to be fully exploited. youtube.compressbooks.pub The acidic nature of the methylene (B1212753) protons between the two carbonyl groups makes it a potent nucleophile for a wide range of reactions. youtube.comvpscience.org While classical reactions of β-dicarbonyl compounds are well-established, future research will likely focus on novel transformations that leverage the unique structural features of this compound.

Key areas for future investigation include:

Asymmetric Catalysis: Developing enantioselective transformations to introduce chirality into molecules derived from this compound. This is of particular interest for the synthesis of pharmaceuticals and other biologically active compounds. researchgate.netacs.org

Multicomponent Reactions: Designing one-pot reactions involving this compound and multiple other reactants to rapidly build molecular complexity. rsc.orgrsc.org This approach offers significant advantages in terms of efficiency and atom economy.

Photoredox Catalysis: Utilizing light-driven catalytic cycles to enable novel bond formations and functionalizations of this compound under mild conditions.

Recent studies on related β-dicarbonyl compounds have demonstrated the potential for such novel transformations. For instance, the use of organocatalysts in the asymmetric α-functionalization of β-ketoesters has seen significant progress. researchgate.netacs.org

Integration of this compound Synthesis with Flow Chemistry and Microreactor Technologies

The synthesis and subsequent reactions of this compound are prime candidates for adaptation to continuous flow chemistry and microreactor technologies. thieme-connect.comnih.govnih.gov These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of reaction and purification steps. chimia.chyoutube.comkth.se

The application of flow chemistry to the synthesis of β-keto esters has already been successfully demonstrated. thieme-connect.comnih.govacs.org For example, the BF₃·OEt₂-catalyzed C-H insertion of ethyl diazoacetate into aldehydes has been efficiently performed in a flow system to produce β-keto esters. nih.govacs.org Such methodologies could be adapted for the synthesis of this compound.

Table 1: Comparison of Batch vs. Flow Synthesis for β-Keto Esters

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours to days | Seconds to minutes |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient, precise temperature control |

| Safety | Higher risk with exothermic reactions | Inherently safer due to small reaction volumes |

| Scalability | Often problematic | Readily scalable by numbering up reactors |

| Process Control | Limited | Precise control over stoichiometry and residence time |

This table presents generalized data for β-keto ester synthesis, suggesting potential benefits for this compound.

Future research in this area will likely focus on developing integrated flow systems that not only synthesize this compound but also utilize it in subsequent in-line transformations, creating a continuous production line for more complex molecules. Current time information in Vanderburgh County, US.

Development of Novel Catalytic Systems for this compound Reactions

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems will be crucial for unlocking the full potential of this compound. While traditional base-catalyzed reactions are common for β-dicarbonyl compounds, future research will explore a wider range of catalytic approaches.

Areas of focus will include:

Biocatalysis: The use of enzymes, such as lipases, to catalyze reactions of this compound with high selectivity and under mild, environmentally friendly conditions. google.com

Metal-Organic Frameworks (MOFs) as Catalysts: Designing MOFs with tailored active sites for specific transformations of this compound, offering high stability and recyclability.

Nanocatalysis: Employing catalytically active nanoparticles to achieve high reaction rates and selectivities.

Recent advances in the transesterification of β-keto esters have highlighted the potential of various catalytic systems, including those based on ytterbium(III) triflate and boronic acids. rsc.org These catalysts have shown high efficiency and selectivity for a range of substrates. rsc.org

Advanced Computational Design and Predictive Modeling for this compound Chemistry

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. acs.org For this compound, these approaches can be used to:

Predict Reactivity: Use Density Functional Theory (DFT) and other computational methods to understand the electronic structure and predict the most likely sites of reaction. mdpi.comacs.org

Design Novel Catalysts: Computationally screen potential catalysts for specific transformations, accelerating the discovery of new and more efficient catalytic systems.

Elucidate Reaction Mechanisms: Model reaction pathways to gain a deeper understanding of how transformations involving this compound occur. researchgate.net

A recent study on β-keto esters employed DFT calculations to assess their reactivity and potential as antibacterial agents, demonstrating the power of computational methods in guiding experimental work. mdpi.com

Table 2: Computationally Predicted Properties of a Model β-Keto Ester

| Property | Calculated Value |

| Vertical Ionization Potential (IPv) | High |

| Vertical Electron Affinity (EAv) | Low |

| Global Electrophilicity (ω) | Moderate |

This table is based on data for related β-keto esters and illustrates the type of information that can be obtained through computational modeling. mdpi.com

Innovations in Sustainable Synthesis and Green Chemistry for this compound and its Derivatives

The principles of green chemistry will be a guiding force in the future research and industrial application of this compound. pnas.org This will involve a holistic approach to minimizing the environmental impact of chemical processes, from the choice of starting materials to the final product.

Key areas for innovation include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives such as water, supercritical fluids, or bio-based solvents. rsc.orgrsc.orgrsc.org

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, minimizing waste.

Renewable Feedstocks: Exploring routes to synthesize this compound from renewable biomass sources.

The development of electrochemical methods for the synthesis of related compounds, such as β-keto spirolactones, in green solvents like acetone (B3395972) and water, highlights a promising direction for the sustainable synthesis of this compound derivatives. rsc.org

Q & A

Q. How can researchers integrate computational chemistry with experimental data to predict novel applications of this compound?

- Methodological Answer :

- In Silico Screening : Use tools like AutoDock to predict binding affinities for unexplored targets (e.g., kinases).

- QSAR Modeling : Train models on existing bioactivity data to prioritize derivatives for synthesis.

- Experimental Validation : Test top candidates in vitro and refine models iteratively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.